molecular formula C9H10N2S B460519 4,6-Dimethylthieno[2,3-b]pyridin-3-amine CAS No. 55023-31-9

4,6-Dimethylthieno[2,3-b]pyridin-3-amine

Cat. No. B460519
CAS RN: 55023-31-9
M. Wt: 178.26g/mol
InChI Key: DTHKQKHZXPCLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylthieno[2,3-b]pyridin-3-amine is a chemical compound with the linear formula C9H10N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylthieno[2,3-b]pyridin-3-amine is represented by the linear formula C9H10N2S . It has a molecular weight of 178.26 .

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : The reaction of 4,6-Dimethylthieno[2,3-b]pyridin-3-amine with ethylenediamine and carbon disulfide has led to the synthesis of new derivatives. Some of these synthesized derivatives have shown antimicrobial and antifungal activities (El-Essawy et al., 2010).

  • Synthesis of Pyrazoline Derivatives : The compound has been used to synthesize new 2-[(Substituted-pyrazolin-1-yl)carbonyl]-thieno[2,3-b]pyridine derivatives. These were achieved through reactions with chalcones and Mannich base derivatives under acidic and basic conditions, respectively (Ho, 1999).

  • Creation of Novel Pyridothienopyrimidines : It has also been involved in the synthesis of novel pyridothienopyrimidines and related compounds. These syntheses have been achieved through various reactions, including with ammonium acetate, aromatic amines, and bromine (Bakhite et al., 2000).

  • Synthesis of Thieno[2,3-b4,5-b']dipyridines

    : There's research on the synthesis of various functionalised thieno[2,3-b:4,5-b']dipyridines from 4,6-Dimethylthieno[2,3-b]pyridin-3-amine. These syntheses have used reactions like the Friedländer reaction and others to create diverse heterocyclic systems (El-Dean et al., 2009).

  • Potential Anti-Alzheimer and Anti-COX-2 Activities : Some derivatives synthesized from 4,6-Dimethylthieno[2,3-b]pyridin-3-amine have been tested as potential anti-Alzheimer and anti-COX-2 agents, demonstrating the compound's relevance in medicinal chemistry (Attaby et al., 2009).

  • Development of Organosulfur Compounds : A study utilized potassium carbonate in the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, indicating its use in creating organosulfur compounds (Kalugin & Shestopalov, 2019).

properties

IUPAC Name

4,6-dimethylthieno[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-6(2)11-9-8(5)7(10)4-12-9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKQKHZXPCLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CS2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylthieno[2,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Reactant of Route 2
4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Reactant of Route 3
4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
4,6-Dimethylthieno[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.